molecular formula C26H25FN2O B10786039 1-(4-fluorobenzyl)-N-(1-phenylbutan-2-yl)-1H-indole-3-carboxamide

1-(4-fluorobenzyl)-N-(1-phenylbutan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B10786039
M. Wt: 400.5 g/mol
InChI Key: HLWRZWWDBCHQNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethylphenethyl-FUBICA involves several steps, typically starting with the preparation of the indole core. The synthetic route includes:

    Step 1: Formation of the indole core by cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via Friedel-Crafts alkylation.

    Step 3: Attachment of the phenylmethylpropyl group through amide bond formation.

    Reaction Conditions: These reactions often require catalysts such as Lewis acids, and solvents like dichloromethane or toluene.

Chemical Reactions Analysis

Ethylphenethyl-FUBICA undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenation reactions can introduce different halogen atoms into the molecule using reagents like bromine or iodine.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd-C), and halogenating agents (e.g., Br2). Reactions are usually conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.

    Major Products: The major products depend on the specific reaction but can include various oxidized, reduced, or halogenated derivatives of Ethylphenethyl-FUBICA.

Scientific Research Applications

Ethylphenethyl-FUBICA is used extensively in scientific research, particularly in:

Mechanism of Action

Ethylphenethyl-FUBICA exerts its effects by binding to cannabinoid receptors in the body, primarily the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses. The exact molecular targets and pathways involved are still under investigation, but it is known to mimic the effects of natural cannabinoids .

Comparison with Similar Compounds

Ethylphenethyl-FUBICA is unique among synthetic cannabinoids due to its specific structural features, such as the fluorophenyl and phenylmethylpropyl groups. Similar compounds include:

These compounds are compared based on their binding affinities, pharmacological effects, and chemical structures, highlighting the unique aspects of Ethylphenethyl-FUBICA.

Properties

Molecular Formula

C26H25FN2O

Molecular Weight

400.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(1-phenylbutan-2-yl)indole-3-carboxamide

InChI

InChI=1S/C26H25FN2O/c1-2-22(16-19-8-4-3-5-9-19)28-26(30)24-18-29(25-11-7-6-10-23(24)25)17-20-12-14-21(27)15-13-20/h3-15,18,22H,2,16-17H2,1H3,(H,28,30)

InChI Key

HLWRZWWDBCHQNU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

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